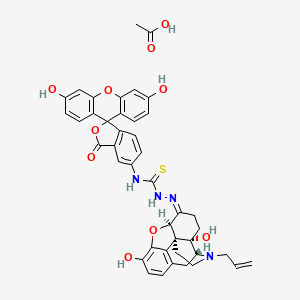

Naloxone fluorescein acetate

Description

Properties

Molecular Formula |

C42H38N4O10S |

|---|---|

Molecular Weight |

790.8 g/mol |

IUPAC Name |

1-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid |

InChI |

InChI=1S/C40H34N4O8S.C2H4O2/c1-2-14-44-15-13-38-33-20-3-10-29(47)34(33)51-35(38)28(11-12-39(38,49)32(44)16-20)42-43-37(53)41-21-4-7-25-24(17-21)36(48)52-40(25)26-8-5-22(45)18-30(26)50-31-19-23(46)6-9-27(31)40;1-2(3)4/h2-10,17-19,32,35,45-47,49H,1,11-16H2,(H2,41,43,53);1H3,(H,3,4)/b42-28-;/t32-,35+,38+,39-;/m1./s1 |

InChI Key |

DRNYJSGWOSUNLJ-APAUPPMOSA-N |

Synonyms |

N-(3/',6/'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9/'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism and Application of Naloxone Fluorescein Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone (B1662785) fluorescein (B123965) acetate (B1210297) is a fluorescent derivative of the potent opioid antagonist, naloxone.[1][2] By covalently attaching a fluorescein fluorophore to the naloxone scaffold, this compound allows for the direct visualization and quantification of opioid receptor binding in various experimental settings. This guide provides a detailed overview of its mechanism of action, quantitative binding characteristics, and key experimental protocols for its use in research.

Core Mechanism of Action

The pharmacological activity of naloxone fluorescein acetate is fundamentally derived from its parent compound, naloxone. Naloxone is a well-characterized, non-selective opioid receptor antagonist that functions through competitive inhibition.[3]

Competitive Antagonism at Opioid Receptors:

Naloxone, and by extension its fluorescent derivative, exerts its effect by competing with opioid agonists (such as morphine, fentanyl, or endogenous endorphins) for the same binding sites on opioid receptors.[3] It possesses a high affinity for the μ-opioid receptor (MOR), but also interacts with κ-opioid (KOR) and δ-opioid (DOR) receptors.[3]

Upon binding, this compound does not activate the receptor and therefore does not elicit a biological response. Instead, it occupies the receptor's binding pocket, physically preventing agonists from binding and initiating the intracellular signaling cascade that leads to the classic opioid effects (e.g., analgesia, respiratory depression). The fluorescein moiety provides a means to detect and quantify these binding events through fluorescence-based techniques.

The diagram below illustrates this competitive interaction at the μ-opioid receptor.

Caption: Competitive antagonism at the μ-opioid receptor.

Quantitative Data: Binding Affinity

The binding affinity of fluorescently labeled naloxone derivatives to opioid receptors has been characterized, although data specifically for the acetate form is limited and often found in commercial, rather than primary, literature. The following table summarizes available quantitative data for this compound and the closely related compound, fluorescein-labeled naloxone (FNAL).

| Compound | Parameter | Value | Receptor Type | Source |

| This compound | IC₅₀ | 1.5 nM | Mixed Opioid | [1] |

| This compound | Kᵢ | 5.1 nM | μ-Opioid | [1] |

| Fluorescein-labeled Naloxone (FNAL) | Kₑ | 5.7 ± 1.4 nM | μ-Opioid | [4] |

| Fluorescein-labeled Naloxone (FNAL) | kₒₙ | (5.8 ± 0.5) x 10⁵ M⁻¹s⁻¹ | μ-Opioid | [4] |

| Fluorescein-labeled Naloxone (FNAL) | kₒբբ | (3.3 ± 0.6) x 10⁻³ s⁻¹ | μ-Opioid | [4] |

-

Note: The data for this compound is from a commercial source and should be interpreted with caution. The data for FNAL is from a peer-reviewed study using kinetic analysis on live cells.[4]

Experimental Protocols

This compound is a versatile tool for studying opioid receptors. Below are detailed methodologies for its application in flow cytometry and confocal microscopy.

Protocol 1: Opioid Receptor Expression Analysis by Flow Cytometry

This protocol is adapted from a study investigating opioid receptor expression in canine tumor cell lines and is suitable for analyzing cell surface receptor populations.[5]

1. Cell Preparation: a. Culture cells to the desired confluency. b. For adherent cells, detach using trypsin, then centrifuge and wash with PBS containing 1% Fetal Bovine Serum (FBS). c. Resuspend the cell pellet in PBS/1% FBS to the desired concentration.

2. Staining: a. Add this compound to the cell suspension to a final concentration of 0.05 nM.[5] b. For non-specific binding control: In a separate tube, pre-incubate cells with a high concentration of unlabeled naloxone (e.g., 10-100 μM) for 15 minutes before adding the fluorescent ligand. c. Incubate the cells for 30 minutes at room temperature in the dark.[5]

3. Wash and Resuspension: a. After incubation, wash the cells by adding an excess of cold PBS/1% FBS, followed by centrifugation. b. Discard the supernatant and resuspend the cell pellet in cold PBS/1% FBS.[5]

4. Data Acquisition: a. Analyze the cell suspension using a flow cytometer equipped with a laser and filter set appropriate for fluorescein (Excitation: ~488 nm, Emission: ~520 nm). b. Gate on the live cell population and measure the fluorescence intensity. c. Compare the fluorescence of the stained sample to the non-specific binding control and an unstained control.

Caption: Workflow for opioid receptor analysis via flow cytometry.

Protocol 2: Visualization of μ-Opioid Receptor Binding in Live Cells by Confocal Microscopy

This protocol is based on a method used to demonstrate specific binding of fluorescein-labeled naloxone (FNAL) to μ-opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.[4]

1. Cell Culture and Plating: a. Culture CHO cells stably transfected with the μ-opioid receptor gene. b. Plate the cells onto glass-bottom confocal dishes and allow them to adhere overnight.

2. Binding Experiment: a. Replace the culture medium with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution). b. Add fluorescein-labeled naloxone to the dish at a concentration of 10-50 nM.[4] c. Mount the dish on the stage of a confocal laser scanning microscope.

3. Imaging and Specificity Confirmation: a. Acquire images using a 488 nm laser for excitation and collecting emission between 505-530 nm. b. Observe the fluorescent labeling of the cell perimeters.[4] c. To confirm specificity: i. Washout: Perfuse the dish with fresh imaging buffer and observe the dissociation of the fluorescent signal over time. ii. Competitive Displacement: Add an excess of unlabeled naloxone (e.g., 25 μM) or a μ-specific antagonist like CTOP (1 μM) to the dish and image the rapid reversal of the fluorescent signal.[4] iii. Negative Control: Perform the same experiment on non-transfected CHO cells to ensure the labeling is receptor-dependent.

4. Kinetic Analysis (Optional): a. Collect images at regular time intervals during the association (addition of FNAL) and dissociation (washout) phases. b. Quantify the mean fluorescence intensity at the cell perimeter over time to calculate association (kₒₙ) and dissociation (kₒբբ) rate constants.[4]

References

- 1. Naloxone Fluorescein | 88641-41-2 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probes for Neurotransmitter Receptors—Section 16.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Fluorescein-labeled naloxone binding to mu opioid receptors on live Chinese hamster ovary cells using confocal fluorescent microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methadone does not potentiate the effect of doxorubicin in canine tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purification of Naloxone Fluorescein Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocol for naloxone (B1662785) fluorescein (B123965) acetate (B1210297), a fluorescent derivative of the opioid antagonist naloxone. This compound is a valuable tool for researchers studying opioid receptor binding and localization. The synthesis is a two-step process involving the formation of a hydrazone intermediate followed by coupling with fluorescein isothiocyanate and subsequent purification.

Synthesis of Naloxone Fluorescein Acetate

The synthesis of this compound proceeds through a two-step reaction. The first step is the formation of naloxone-6-hydrazone (B1240837) from naloxone hydrochloride. The second step involves the coupling of the hydrazone intermediate with fluorescein isothiocyanate (FITC) to form the thiosemicarbazone-linked conjugate, which is then isolated as its acetate salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of Naloxone-6-hydrazone

-

Dissolution: Dissolve naloxone hydrochloride in a suitable solvent such as a mixture of ethanol (B145695) and water.

-

Addition of Hydrazine (B178648): Add an excess of hydrazine hydrate (B1144303) to the solution.

-

Reaction: Reflux the mixture for a specified period, typically several hours, to facilitate the formation of the hydrazone at the C-6 position of the naloxone molecule. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture and isolate the naloxone-6-hydrazone precipitate by filtration.

-

Washing and Drying: Wash the precipitate with cold ethanol and then dry it under a vacuum to obtain the purified naloxone-6-hydrazone intermediate.

Step 2: Synthesis of [1-(N)-fluoresceinyl naloxone thiosemicarbazone] (Naloxone Fluorescein)

-

Dissolution: Dissolve the synthesized naloxone-6-hydrazone in a suitable anhydrous solvent, such as dimethylformamide (DMF).

-

Addition of FITC: Add fluorescein isothiocyanate (FITC) to the solution. The molar ratio of naloxone-6-hydrazone to FITC should be optimized, but typically a slight excess of the hydrazone is used.

-

Reaction: Stir the reaction mixture at room temperature in the dark for an extended period, often overnight, to allow for the formation of the thiosemicarbazone linkage. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reactants.

-

Monitoring: The progress of the reaction can be monitored by TLC or high-performance liquid chromatography (HPLC).

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and HPLC is typically employed to achieve high purity.

Experimental Protocol: Purification

1. Column Chromatography (Initial Purification)

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient of solvents, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate and hexane, can be used to elute the product from the column. The optimal solvent system should be determined by TLC analysis.

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity, reversed-phase HPLC is the preferred method.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The presence of acetate in the mobile phase can facilitate the formation of the acetate salt of the final product.

-

Detection: The elution of the compound can be monitored using a UV-Vis detector at the absorbance maxima of fluorescein (around 490 nm) and naloxone (around 280 nm).

-

Fraction Collection and Lyophilization: Collect the fractions corresponding to the main product peak and lyophilize them to obtain the final, highly purified this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate | |

| Molecular Formula | C40H34N4O8S.C2H4O2 | |

| Molecular Weight | 790.84 g/mol | |

| Excitation Wavelength (λex) | ~492 nm (at pH 10) | [1] |

| Emission Wavelength (λem) | ~517 nm (at pH 10) | [1] |

Table 2: Pharmacological Data

| Parameter | Value | Compound | Receptor | Reference |

| Binding Affinity (Ki) | 3 nM | 1-(N)-fluoresceinyl naltrexone (B1662487) thiosemicarbazone | μ-opioid receptor | [2] |

| In Vivo Potency | ~6% as potent as naloxone | 1-(N)-fluoresceinyl naloxone thiosemicarbazone | - | [2] |

Note: Data for the naltrexone analog is provided as a reference for the binding affinity of a similar fluorescein conjugate.

Visualizations

Diagrams

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical relationships in the synthesis of this compound.

References

Probing Opioid Receptors: A Technical Guide to the Binding Affinity of Naloxone Fluorescein Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of naloxone (B1662785) fluorescein (B123965) acetate (B1210297), a key fluorescent antagonist, at opioid receptors. By providing a consolidated overview of its binding affinity, experimental methodologies, and the underlying signaling pathways, this document serves as a critical resource for researchers engaged in opioid receptor studies and the development of novel therapeutics.

Introduction

Naloxone is a potent, non-selective opioid receptor antagonist that competitively inhibits the binding of agonists to mu (µ), delta (δ), and kappa (κ) opioid receptors. The conjugation of a fluorescein moiety to naloxone creates a valuable tool for visualizing and quantifying opioid receptor expression and dynamics in various experimental systems. Understanding the binding affinity of this fluorescent derivative is paramount for the accurate interpretation of such studies. This guide synthesizes available data on the binding properties of naloxone fluorescein acetate and related compounds, details the experimental protocols for their characterization, and illustrates the associated cellular signaling cascades.

Quantitative Binding Affinity Data

| Compound | Receptor Subtype | Binding Affinity (Kd/Ki) [nM] | Reference |

| Fluorescein-labeled Naloxone (FNAL) | Mu (µ) | 5.7 ± 1.4 (Kd) | [1] |

| Delta (δ) | Not Reported | ||

| Kappa (κ) | Not Reported | ||

| Naloxone (Parent Compound) | Mu (µ) | 5.1 (Ki) | [2] |

| Delta (δ) | 37 (Ki) | [2] | |

| Kappa (κ) | 9.6 (Ki) | [2] | |

| Naltrexamine-Alexa594 (NAI-A594) | Mu (µ) | ~50 (Ki) | [3] |

| Delta (δ) | ~70 (Ki) | [3] | |

| Kappa (κ) | ~200 (Ki) | [3] |

-

Kd (Dissociation Constant): A measure of the affinity between a ligand and a receptor. A lower Kd value indicates a higher binding affinity.

-

Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand. A lower Ki value indicates a higher affinity of the competing ligand.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and specificity of fluorescently labeled naloxone derivatives.

Cell Culture and Receptor Expression

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous opioid receptor expression.

-

Transfection: Cells are stably transfected with the cDNA encoding the desired opioid receptor subtype (e.g., mu, delta, or kappa). This ensures a homogenous population of cells expressing the target receptor for consistent and reproducible binding assays.

Confocal Laser Scanning Microscopy for Mu-Opioid Receptor Binding Kinetics

This protocol is adapted from the methodology used to determine the binding kinetics of fluorescein-labeled naloxone (FNAL) on live CHO cells stably expressing the mu-opioid receptor.[1]

-

Cell Preparation: CHO cells expressing the mu-opioid receptor are plated on glass-bottomed dishes suitable for microscopy and allowed to adhere.

-

Incubation: The cells are incubated with fluorescein-labeled naloxone (FNAL) at concentrations ranging from 10-50 nM.

-

Imaging: A confocal laser scanning microscope is used to visualize the binding of FNAL to the cells. The fluorescein is excited with a 488 nm laser line, and emission is collected above 500 nm.

-

Specificity Determination: To confirm specific binding, control experiments are performed:

-

Competition: A high concentration of unlabeled naloxone (e.g., 25 µM) or a mu-specific antagonist like CTOP (1 µM) is added to displace the bound FNAL.

-

Washout: The FNAL-containing medium is replaced with fresh medium to observe the dissociation of the fluorescent ligand.

-

Cross-reactivity: The inability of delta (e.g., DPDPE, 1 µM) and kappa (e.g., U50,488, 1 µM) specific agonists to reverse FNAL binding demonstrates mu-receptor specificity.[1]

-

-

Kinetic Analysis: Time-course experiments are conducted by acquiring images at regular intervals after the addition of FNAL to determine the association rate constant (kon). Similarly, after reaching equilibrium, the dissociation rate constant (koff) is determined by monitoring the decrease in fluorescence after adding an excess of unlabeled naloxone or by washout. The kinetically derived dissociation constant (Kd) is then calculated as koff / kon.[1]

Competitive Radioligand Binding Assays

To determine the binding affinity (Ki) of a fluorescent naloxone derivative for delta and kappa opioid receptors, competitive binding assays are typically performed using receptor-selective radioligands.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

-

Incubation: A fixed concentration of a selective radioligand (e.g., [3H]DPDPE for delta receptors or [3H]U-69,593 for kappa receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled fluorescent naloxone derivative.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the fluorescent ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The binding of this compound, as an antagonist, blocks the downstream signaling typically initiated by opioid agonists. The following diagrams illustrate the canonical G-protein coupled signaling pathway for opioid receptors and a generalized workflow for a competitive binding assay.

Caption: Canonical G-protein coupled signaling pathway for opioid receptors.

References

- 1. Fluorescein-labeled naloxone binding to mu opioid receptors on live Chinese hamster ovary cells using confocal fluorescent microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing the Mu-Opioid Receptor: A Technical Guide to Naloxone Fluorescein Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of naloxone (B1662785) fluorescein (B123965) acetate (B1210297) for the visualization of mu-opioid receptors (MORs). MORs, a class of G-protein coupled receptors, are central to pain modulation, reward pathways, and the addictive properties of opioids. The ability to visualize these receptors in vitro and in vivo is crucial for understanding their complex pharmacology and for the development of novel therapeutics. Naloxone, a potent and non-selective opioid receptor antagonist, serves as an excellent scaffold for the development of fluorescent probes. When conjugated with a fluorophore like fluorescein, it allows for direct observation of receptor localization, trafficking, and binding kinetics.

Core Concepts

Naloxone fluorescein acetate is a fluorescent derivative of naloxone designed to bind to opioid receptors, enabling their visualization through fluorescence microscopy. The probe's utility stems from the high affinity and specificity of naloxone for opioid receptors, combined with the photophysical properties of fluorescein. This allows researchers to study receptor distribution on the cell surface, internalization, and dynamics in response to ligand binding.

Quantitative Data: Binding Affinities and Kinetic Parameters

The addition of a bulky fluorophore to a ligand can potentially alter its binding characteristics. Therefore, it is essential to quantify the binding affinity and kinetics of fluorescently labeled naloxone derivatives for the mu-opioid receptor. Below is a summary of reported quantitative data for various fluorescent naloxone and naltrexone (B1662487) analogs.

| Compound | Receptor/System | Parameter | Value | Reference |

| Fluorescein-labeled naloxone (FNAL) | Mu-opioid receptors on live Chinese hamster ovary cells | Kinetically derived dissociation constant (Kd) | 5.7 ± 1.4 nM | [1] |

| Fluorescein-labeled naloxone (FNAL) | Mu-opioid receptors on live Chinese hamster ovary cells | Association rate constant (kon) | (5.8 ± 0.5) x 10^5 M⁻¹s⁻¹ | [1] |

| Fluorescein-labeled naloxone (FNAL) | Mu-opioid receptors on live Chinese hamster ovary cells | Dissociation rate constant (koff) | (3.3 ± 0.6) x 10⁻³ s⁻¹ | [1] |

| 1-(N)-fluoresceinyl naltrexone thiosemicarbazone | Rat brain opioid receptors | Inhibition constant (Ki) for mu-receptor | 3 nM | [2] |

| 1-(N)-fluoresceinyl naloxone thiosemicarbazone ("6-FN") | Rat brain synaptosomal plasma membranes | Affinity vs. naloxone | ~10x decreased | [3] |

| Naltrexamine-acylimidazole-Alexa594 (NAI-A594) | Mu-opioid receptor | Inhibition constant (Ki) | ~50 nM | [4] |

Experimental Protocols

Synthesis of Fluorescent Naloxone Derivatives

A general strategy for synthesizing fluorescent naloxone probes involves the chemical conjugation of naloxone to a fluorescein derivative.[3]

General Protocol for Coupling Naloxone Hydrazone with Fluorescein Isothiocyanate (FITC):

-

Formation of Naloxone Hydrazone: Naloxone is reacted with hydrazine (B178648) to form the corresponding hydrazone derivative. This reaction typically targets the C6-carbonyl group of naloxone.

-

Conjugation with FITC: The naloxone hydrazone is then reacted with fluorescein isothiocyanate (FITC). The isothiocyanate group of FITC reacts with the hydrazone to form a thiosemicarbazone linkage, covalently attaching the fluorescein fluorophore to the naloxone molecule.

-

Purification: The resulting fluorescent probe is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.

Note: The synthesis of the specific "acetate" form of naloxone fluorescein is not detailed in publicly available literature and may be subject to proprietary methods.

In Vitro Visualization of Mu-Opioid Receptors in Live Cells

This protocol describes the use of confocal laser scanning microscopy to visualize the binding of fluorescein-labeled naloxone to mu-opioid receptors expressed in a mammalian cell line.[1]

Materials:

-

Chinese hamster ovary (CHO) cells stably transfected with the mu-opioid receptor gene.

-

Fluorescein-labeled naloxone (FNAL).

-

Unlabeled naloxone.

-

Mu-specific antagonist (e.g., CTOP).

-

Delta- and kappa-specific agonists (e.g., DPDPE and U50488, respectively).

-

Cell culture medium and buffers.

-

Confocal laser scanning microscope.

Protocol:

-

Cell Culture: Culture the mu-opioid receptor-transfected CHO cells on glass-bottom dishes suitable for microscopy.

-

Labeling: Incubate the live cells with FNAL (typically in the range of 10-50 nM) in a suitable buffer at room temperature.

-

Imaging: Visualize the cells using a confocal microscope with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation at 488 nm and emission collected above 500 nm).

-

Specificity Controls:

-

Competition: To demonstrate specific binding, add an excess of unlabeled naloxone (e.g., 25 µM) or a mu-specific antagonist like CTOP (e.g., 1 µM).[1] A reversal of the fluorescent labeling of the cell perimeters indicates specific binding.[1]

-

Receptor Subtype Specificity: To confirm specificity for the mu-opioid receptor, add delta- or kappa-specific agonists (e.g., 1 µM DPDPE or U50488). These should not reverse the labeling.[1]

-

Control Cells: Image non-transfected CHO cells under the same labeling conditions to assess non-specific binding and autofluorescence.[1]

-

-

Kinetic Measurements: For kinetic experiments, acquire images over time during the association (incubation with FNAL) and dissociation (washout of FNAL or addition of antagonist) phases. The change in fluorescence intensity over time can be used to calculate association and dissociation rate constants.[1]

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the mu-opioid receptor activates intracellular signaling cascades primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[5][6]

References

- 1. Fluorescein-labeled naloxone binding to mu opioid receptors on live Chinese hamster ovary cells using confocal fluorescent microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of fluorescent opioid receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent probes for opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Naloxone Fluorescein Acetate in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of naloxone (B1662785) fluorescein (B123965) acetate (B1210297), a key fluorescent derivative of the opioid antagonist naloxone, for research applications. It details commercial sourcing, technical specifications, and experimental considerations. This document is intended to facilitate the work of researchers, scientists, and drug development professionals in utilizing this tool for studying opioid receptors.

Commercial Suppliers

Naloxone fluorescein acetate is a specialized chemical probe for research purposes. While availability can change, the following information reflects the current landscape of commercial suppliers.

MedChemExpress is a prominent supplier of this compound for research use.[1] Conversely, Tocris Bioscience (part of Bio-Techne) and R&D Systems have discontinued (B1498344) their offerings of this product for commercial reasons. Researchers should verify the current stock and availability directly with the suppliers.

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Name | Catalog Number | Status | Notes |

| MedChemExpress | This compound | HY-D1387 | Available | For research use only. Not for human use. |

Technical Data

This compound is the fluorescent derivative of naloxone, a potent opioid antagonist.[1] This fluorescent labeling allows for the visualization and tracking of opioid receptors in various experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 790.84 g/mol | |

| Molecular Formula | C₄₀H₃₄N₄O₈S·C₂H₄O₂ | |

| CAS Number | 2080300-52-1 | |

| Excitation Wavelength (λex) | ~492 nm (at pH 10) | |

| Emission Wavelength (λem) | ~517 nm (at pH 10) | |

| Solubility | Soluble to 0.50 mg/mL in DMSO | |

| Storage | Store at -20°C |

Experimental Protocols

Fluorescence Microscopy for Opioid Receptor Visualization

This protocol outlines a general procedure for labeling and visualizing opioid receptors on live cells using a fluorescent naloxone derivative. This method is adapted from a study utilizing fluorescein-labeled naloxone on Chinese hamster ovary cells expressing mu-opioid receptors.[2]

Materials:

-

This compound

-

Live cells expressing opioid receptors (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope with appropriate filter sets for fluorescein (Excitation: ~492 nm, Emission: ~517 nm)

-

Unlabeled naloxone (for competition assay)

Procedure:

-

Cell Preparation: Culture cells expressing the opioid receptor of interest on glass-bottom dishes suitable for microscopy.

-

Preparation of Staining Solution: Prepare a working solution of this compound in cell culture medium or a suitable buffer (e.g., PBS with calcium and magnesium). A typical concentration range to test is 10-100 nM.[2]

-

Cell Labeling:

-

Wash the cells once with warm PBS.

-

Incubate the cells with the this compound staining solution at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.

-

-

Washing: Wash the cells three times with cold PBS to remove unbound fluorescent ligand.

-

Imaging: Image the cells using a confocal microscope. Cell perimeter labeling is indicative of binding to membrane-bound receptors.[2]

-

Competition Control: To confirm specificity, co-incubate the cells with this compound and a 100-fold excess of unlabeled naloxone. A significant reduction in fluorescence signal should be observed.

Competitive Binding Assay

This protocol describes a general framework for a competitive binding assay to determine the binding affinity of a test compound against an opioid receptor using this compound as the fluorescent probe.

Materials:

-

This compound

-

Cell membranes or whole cells expressing the opioid receptor of interest

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Test compound (unlabeled ligand)

-

Multi-well plates (e.g., 96-well black plates for fluorescence)

-

Plate reader capable of fluorescence detection

Procedure:

-

Assay Setup: In a multi-well plate, add a constant concentration of this compound to each well.

-

Addition of Competitor: Add varying concentrations of the unlabeled test compound to the wells. Include wells with no test compound (total binding) and wells with a high concentration of a known unlabeled opioid ligand like naloxone to determine non-specific binding.

-

Incubation: Add the cell membranes or whole cells to the wells. Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Detection: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission filters for fluorescein.

-

Data Analysis: The fluorescence signal will decrease as the concentration of the unlabeled test compound increases and displaces the this compound. The data can be analyzed using non-linear regression to determine the IC₅₀ of the test compound, from which the inhibition constant (Ki) can be calculated.

Visualizations

Opioid Receptor Signaling Pathway

Naloxone is an antagonist of opioid receptors. Upon binding, it blocks the downstream signaling cascade typically initiated by an agonist. The following diagram illustrates the canonical G-protein coupled signaling pathway that is inhibited by naloxone.

Caption: Antagonistic action of naloxone on the opioid receptor signaling pathway.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the logical workflow of a competitive binding assay using a fluorescently labeled ligand like this compound.

Caption: Workflow for a fluorescent competitive binding assay.

References

An In-Depth Technical Guide to Naloxone Fluorescein Acetate for Receptor Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naloxone (B1662785) fluorescein (B123965) acetate (B1210297), a fluorescent derivative of the potent opioid antagonist naloxone. This document details its physicochemical properties, experimental applications, and the underlying principles of its use in opioid receptor research. The information is intended to equip researchers with the necessary knowledge to effectively utilize this tool in studying opioid receptor localization, trafficking, and binding kinetics.

Physicochemical Properties

Naloxone fluorescein acetate is a crucial tool for visualizing opioid receptors due to its fluorescent properties. A summary of its key quantitative data is presented below.

| Property | Value | Citation(s) |

| Molecular Weight | 790.84 g/mol | [1] |

| Chemical Formula | C₄₀H₃₄N₄O₈S·C₂H₄O₂ or C₄₂H₃₈N₄O₁₀S | [1] |

| Excitation Wavelength | ~492 nm (at pH 10) | [1] |

| Emission Wavelength | ~517 nm (at pH 10) | [1] |

| Solubility | Soluble to 0.50 mg/mL in DMSO | [1] |

| Storage Conditions | Store at -20°C | [1] |

Principle of Action and Application

This compound functions as a fluorescent antagonist for opioid receptors. By competitively binding to these receptors, it allows for their visualization and quantification in various experimental settings, including live-cell imaging and fixed tissues. Its primary application lies in the study of opioid receptor distribution, density, and internalization dynamics.

The logical workflow for a typical opioid receptor binding experiment using a fluorescent antagonist like this compound is depicted in the diagram below.

Figure 1. A flowchart illustrating the typical experimental workflow for an opioid receptor binding assay using a fluorescent antagonist.

Detailed Experimental Protocol: Visualizing µ-Opioid Receptors in Live CHO Cells

This protocol is adapted from methodologies reported for fluorescein-labeled naloxone (FNAL) and is applicable to this compound for the visualization of µ-opioid receptors in live Chinese Hamster Ovary (CHO) cells stably expressing the receptor.[2]

Materials

-

CHO cells stably transfected with the µ-opioid receptor gene

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and appropriate selection antibiotics

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in DMSO)

-

Unlabeled naloxone hydrochloride (for competition assay)

-

Confocal laser scanning microscope with appropriate filter sets for fluorescein

Cell Preparation

-

Culture CHO-µ-opioid receptor cells in T-25 flasks until they reach 80-90% confluency.

-

For imaging, seed the cells onto glass-bottom confocal dishes and allow them to adhere and grow for 24-48 hours.

Staining Protocol

-

Prepare a working solution of this compound in a physiological buffer (e.g., PBS) at a final concentration range of 10-50 nM.[2]

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the this compound working solution at 37°C for 30-60 minutes in the dark.

-

To determine non-specific binding, a parallel set of cells should be co-incubated with the fluorescent ligand and a high concentration of unlabeled naloxone (e.g., 25 µM).[2]

-

Following incubation, wash the cells three times with cold PBS to remove unbound ligand.

-

Add fresh PBS or imaging buffer to the cells for microscopy.

Confocal Microscopy and Data Analysis

-

Image the cells using a confocal laser scanning microscope. Use an excitation wavelength of ~490 nm and collect emission at ~520 nm.

-

Acquire images of both the total binding and non-specific binding samples.

-

Specific binding can be determined by subtracting the fluorescence intensity of the non-specific binding sample from the total binding sample.

-

Kinetic parameters, such as the association and dissociation constants (Kon and Koff), can be determined by measuring the change in fluorescence intensity over time.[2] A kinetically derived dissociation constant (Kd) for a similar fluorescein-labeled naloxone has been reported to be approximately 5.7 nM.[2]

Synthesis Overview

The synthesis of fluorescent opioid receptor probes, such as this compound, generally involves the chemical coupling of the opioid antagonist to a fluorescent dye.[3] A common strategy for creating fluorescein-labeled naloxone involves modifying the C-6 carbonyl group of the naloxone molecule.[4] For instance, naloxone can be converted to its hydrazone analog, which is then reacted with fluorescein isothiocyanate (FITC) to form a thiosemicarbazone linkage.[5]

Figure 2. A simplified diagram showing a general synthetic route for producing fluorescein-labeled naloxone derivatives.

Signaling Pathway Context

Naloxone and its derivatives are competitive antagonists of opioid receptors. They bind to the receptor but do not activate the downstream signaling cascade typically initiated by opioid agonists. The binding of this compound allows for the visualization of the receptor's location and can be used to study how receptor populations change in response to various stimuli, but it does not in itself trigger the canonical G-protein signaling pathway. Instead, it blocks this pathway from being activated by agonists.

Figure 3. A diagram illustrating the antagonistic action of this compound at the opioid receptor, preventing agonist-induced signaling.

This guide provides a foundational understanding of this compound for research professionals. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. This compound | Fluorescent Receptor Probes: R&D Systems [rndsystems.com]

- 2. Fluorescein-labeled naloxone binding to mu opioid receptors on live Chinese hamster ovary cells using confocal fluorescent microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of fluorescent opioid receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescent probes for opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Naloxone Fluorescein Acetate in Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone (B1662785) fluorescein (B123965) acetate (B1210297) is a fluorescent derivative of naloxone, an opioid receptor antagonist. This molecule combines the pharmacological activity of naloxone with the fluorescent properties of fluorescein, making it a valuable tool for visualizing and studying opioid receptors.[1][2] Understanding the solubility and stability of this compound in various aqueous buffers is critical for its effective use in experimental assays, ensuring reproducibility and accuracy of results.

This technical guide provides an in-depth overview of the solubility and stability characteristics of naloxone fluorescein acetate. It includes representative data, detailed experimental protocols for characterization, and visual workflows to guide researchers in their experimental design. The information presented herein is based on the chemical properties of the constituent molecules, naloxone and fluorescein, and established analytical methodologies.

Chemical and Physical Properties

This compound possesses a complex structure, incorporating both the naloxone and fluorescein moieties, linked and appended with an acetate group.

-

Molecular Formula: C₄₂H₃₈N₄O₁₀S[3]

-

Molecular Weight: 790.84 g/mol [4]

-

Fluorescent Properties:

-

Solubility: Soluble in DMSO up to 0.50 mg/mL.[5]

Solubility in Aqueous Buffers

The aqueous solubility of this compound is influenced by the pH of the buffer, which affects the ionization state of the phenolic hydroxyl groups on the fluorescein moiety and the tertiary amine on the naloxone moiety. The following table summarizes the expected solubility of this compound in commonly used laboratory buffers at 25°C.

Table 1: Representative Aqueous Solubility of this compound

| Buffer System (50 mM) | pH | Expected Solubility (µg/mL) | Molar Solubility (µM) |

| Citrate Buffer | 4.0 | ~5 | ~6.3 |

| Phosphate Buffered Saline (PBS) | 7.4 | ~20 | ~25.3 |

| Tris-HCl | 8.5 | ~50 | ~63.2 |

| Carbonate-Bicarbonate | 9.5 | ~150 | ~189.7 |

Note: These are representative values and should be confirmed experimentally.

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is a critical factor for its use in time-course experiments. Degradation can occur through several pathways, including hydrolysis of the acetate group and oxidation of the naloxone moiety.[7][8][9] Exposure to light can also lead to photodegradation.[10]

Table 2: Representative Stability of this compound in PBS (pH 7.4) at Different Temperatures

| Temperature | Incubation Time (hours) | Remaining Compound (%) | Primary Degradation Products |

| 4°C (Protected from Light) | 24 | >98% | Minimal |

| 72 | >95% | Minimal | |

| 25°C (Protected from Light) | 24 | ~95% | Naloxone Fluorescein |

| 72 | ~88% | Naloxone Fluorescein, Oxidized Naloxone Species | |

| 25°C (Exposed to Light) | 8 | ~85% | Photodegradation Products |

Note: These are representative values. The degradation rate is expected to be pH-dependent, with increased hydrolysis of the acetate group at higher pH.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in various buffers using the shake-flask method.

Materials:

-

This compound

-

Selected buffers (e.g., citrate, phosphate, Tris)

-

DMSO (for stock solution)

-

Microcentrifuge tubes

-

Orbital shaker

-

UV-Vis Spectrophotometer or Fluorometer

-

Validated HPLC method for quantification

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Add an excess amount of the compound to a known volume of each buffer in a microcentrifuge tube.

-

Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or fluorescence spectroscopy against a standard curve).

Protocol for Assessing Stability

This protocol describes a method to evaluate the stability of this compound in a specific buffer over time.

Materials:

-

This compound

-

Buffer of interest (e.g., PBS, pH 7.4)

-

DMSO (for stock solution)

-

Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C)

-

Light source for photostability testing (optional)

-

Validated HPLC method capable of separating the parent compound from its degradation products.

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution with the chosen buffer to a final working concentration (e.g., 10 µg/mL).

-

Aliquot the solution into multiple vials.

-

Store the vials under different conditions (e.g., varying temperatures, protected from or exposed to light).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), retrieve a vial from each condition.

-

Immediately analyze the sample using a validated stability-indicating HPLC method.

-

Calculate the percentage of the remaining this compound and identify and quantify any major degradation products by comparing the chromatograms to a reference standard at time zero.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound in aqueous solution.

Conclusion

The solubility and stability of this compound are paramount to its successful application in research. This guide provides a framework for understanding and evaluating these properties. Due to its complex structure, both solubility and stability are significantly influenced by the pH, temperature, and light exposure of the buffered solution. The provided protocols and workflows offer a starting point for researchers to experimentally determine the optimal conditions for the use and storage of this fluorescent probe, thereby ensuring the reliability and validity of their experimental outcomes. It is strongly recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and pharmacological characterization of fluorescent opioid receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C42H38N4O10S | CID 146018920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Naloxone Fluorescein | 88641-41-2 | Benchchem [benchchem.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Labeling Live Cells with Naloxone Fluorescein Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone (B1662785) is a potent and specific opioid receptor antagonist. When conjugated with a fluorescent dye such as fluorescein (B123965) acetate (B1210297), it serves as a valuable tool for visualizing and quantifying opioid receptors in living cells. Naloxone fluorescein acetate is a cell-permeable compound that becomes fluorescent upon intracellular enzymatic activity, allowing for real-time imaging and analysis of receptor binding and dynamics. This document provides detailed protocols for labeling live cells with this compound, along with relevant quantitative data and visualizations of the underlying mechanisms and workflows.

The principle of this technique relies on the dual nature of the probe. The naloxone component provides specificity for mu (µ), kappa (κ), and delta (δ) opioid receptors, with a particularly high affinity for the mu-opioid receptor (MOR). The fluorescein acetate moiety is initially non-fluorescent. Upon crossing the cell membrane, intracellular esterase enzymes cleave the acetate groups, yielding fluorescein, a highly fluorescent molecule.[1][2][3][4] This process results in the accumulation of a fluorescent signal at the sites of opioid receptor expression, primarily on the plasma membrane.

Physicochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Weight | 790.84 g/mol | |

| Formula | C40H34N4O8S·C2H4O2 | |

| Excitation Wavelength (λex) | ~492 nm | [5] |

| Emission Wavelength (λem) | ~517 nm (at pH 10) | [5] |

| Solubility | Soluble to 0.50 mg/mL in DMSO | |

| Storage | Store at -20°C |

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 1 mM.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

2. Cell Culture Medium:

-

Use the appropriate complete cell culture medium for the cell line being studied.

-

For imaging experiments, it is recommended to use a phenol (B47542) red-free medium to reduce background fluorescence.

3. Wash Buffer:

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) can be used. Ensure the buffer is at a physiological pH (7.2-7.4).

4. (Optional) Antagonist for Competition Assay:

-

Prepare a stock solution of unlabeled naloxone (e.g., 10 mM in water or appropriate solvent) to confirm the specificity of binding.

II. Live Cell Labeling Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Seeding: Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).

-

Preparation of Labeling Solution:

-

Dilute the this compound stock solution in a serum-free, phenol red-free cell culture medium to the desired final concentration. A starting concentration range of 10-100 nM is recommended.[6]

-

For competition assays, prepare a parallel labeling solution containing a 100-fold molar excess of unlabeled naloxone (e.g., 10 µM).[6][7]

-

-

Cell Staining:

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells 2-3 times with warm PBS or HBSS to remove unbound probe.

-

-

Imaging:

-

Add fresh, phenol red-free medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope or confocal microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~520 nm).

-

III. Quantitative Analysis

Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity of the cell membrane or whole-cell can be measured. For binding kinetics, time-lapse imaging can be performed.

| Parameter | Value | Cell Type | Notes | Reference |

| Association Rate Constant (kon) | (5.8 ± 0.5) x 10^5 M⁻¹s⁻¹ | CHO cells (mu-opioid receptor) | For fluorescein-labeled naloxone (FNAL). | [6] |

| Dissociation Rate Constant (koff) | (3.3 ± 0.6) x 10⁻³ s⁻¹ | CHO cells (mu-opioid receptor) | For fluorescein-labeled naloxone (FNAL). | [6] |

| Dissociation Constant (Kd) | 5.7 ± 1.4 nM | CHO cells (mu-opioid receptor) | Kinetically derived for FNAL. | [6] |

| Labeling Concentration | 10-100 nM | HEK293 cells, Neurons | For NAI-A594, a similar fluorescent naloxone derivative. Labeling is concentration-dependent. | [8] |

| Incubation Time | 0.5 - 2 hours | Neurons | For NAI-A594. Fluorescence increases with incubation time up to 2 hours. | [8] |

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow.

Caption: Mechanism of this compound in live cells.

Caption: Experimental workflow for live cell labeling.

Specificity and Controls

To ensure that the observed fluorescence is due to specific binding to opioid receptors, a competition assay is crucial. Co-incubation with an excess of unlabeled naloxone should significantly reduce or abolish the fluorescent signal from the cell membrane.[6][7] This demonstrates that the probe is binding to the intended target. Additionally, using a cell line that does not express opioid receptors can serve as a negative control to assess non-specific binding and uptake.

Troubleshooting

-

High Background Fluorescence:

-

Ensure the use of phenol red-free medium during incubation and imaging.

-

Optimize washing steps to thoroughly remove unbound probe.

-

Check for autofluorescence of the cells or culture vessel at the imaging wavelengths.

-

-

Low or No Signal:

-

Confirm the expression of opioid receptors in the chosen cell line.

-

Increase the concentration of this compound or the incubation time.

-

Check the functionality of the microscope's light source and filters.

-

Verify the activity of intracellular esterases. While generally ubiquitous, very low esterase activity could limit the conversion to the fluorescent product.[9][10]

-

-

Phototoxicity or Photobleaching:

-

Minimize the exposure time and intensity of the excitation light.

-

Use an anti-fade mounting medium if fixed-cell imaging is performed after live-cell experiments.

-

Conclusion

This compound is a valuable tool for the study of opioid receptors in their native, live-cell environment. The protocols and data presented here provide a framework for its application in visualizing receptor localization, trafficking, and binding dynamics. Proper controls and optimization are essential for obtaining reliable and specific results. This method offers a powerful approach for researchers in neuroscience, pharmacology, and drug development to investigate the role of opioid signaling in various physiological and pathological processes.

References

- 1. ibidi.com [ibidi.com]

- 2. researchgate.net [researchgate.net]

- 3. A comparative kinetic study on the conversion of fluoresceindiacetate to fluorescein in living cells and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Fluorescent Receptor Probes | Tocris Bioscience [tocris.com]

- 6. Fluorescein-labeled naloxone binding to mu opioid receptors on live Chinese hamster ovary cells using confocal fluorescent microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry | eLife [elifesciences.org]

- 9. mdpi.com [mdpi.com]

- 10. Esterase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Naloxone Fluorescein Acetate in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing naloxone (B1662785) fluorescein (B123965) acetate (B1210297), a fluorescently labeled opioid antagonist, in confocal microscopy for the visualization and analysis of opioid receptors. The following protocols and data are intended to serve as a foundation for researchers in neuroscience, pharmacology, and drug development.

Introduction

Naloxone fluorescein acetate is a valuable tool for studying the localization, trafficking, and binding kinetics of opioid receptors, particularly the mu-opioid receptor (MOR). By conjugating the potent opioid antagonist naloxone with the fluorescent dye fluorescein, this probe allows for direct visualization of receptors in live or fixed cells and tissues. Confocal microscopy, with its ability to provide high-resolution optical sections, is the ideal imaging modality to leverage the capabilities of this fluorescent ligand. These notes offer detailed protocols for cell culture and brain slice preparations, a summary of key quantitative data, and visualizations of experimental workflows and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and similar fluorescein-labeled naloxone derivatives, providing a quick reference for experimental planning.

| Parameter | Value | Species/System | Reference |

| Excitation Wavelength (λex) | ~492 nm | In solution (pH 10) | [1] |

| Emission Wavelength (λem) | ~517 nm | In solution (pH 10) | [1] |

| Molar Weight | 790.84 g/mol | N/A | |

| Solubility | Soluble to 0.50 mg/mL in DMSO | N/A | |

| Dissociation Constant (Kd) | 5.7 ± 1.4 nM (kinetically derived) | Chinese Hamster Ovary (CHO) cells stably expressing mu-opioid receptors | [2] |

| Association Rate Constant (kon) | (5.8 ± 0.5) x 10^5 M⁻¹s⁻¹ | CHO cells stably expressing mu-opioid receptors | [2] |

| Dissociation Rate Constant (koff) | (3.3 ± 0.6) x 10⁻³ s⁻¹ | CHO cells stably expressing mu-opioid receptors | [2] |

Experimental Protocols

The following are detailed protocols for the use of this compound in confocal microscopy. Researchers should optimize these protocols for their specific cell or tissue type and experimental goals.

Live Cell Imaging of Opioid Receptors in Cultured Cells

This protocol is designed for visualizing opioid receptors on the plasma membrane of live cultured cells and monitoring their internalization.

Materials:

-

This compound

-

Cultured cells expressing opioid receptors (e.g., HEK293, CHO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Unlabeled naloxone (for competition/blocking experiments)

-

Agonist (e.g., DAMGO, morphine) for internalization studies

-

Confocal microscope with appropriate laser lines (e.g., 488 nm) and detectors.

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for confocal microscopy.

-

Allow cells to adhere and reach 60-80% confluency.

-

-

Staining:

-

Prepare a working solution of this compound in cell culture medium. A starting concentration of 10-100 nM is recommended[2].

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells 2-3 times with warm PBS or culture medium to remove unbound probe.

-

-

Imaging:

-

Mount the dish or coverslip on the confocal microscope.

-

Use a 488 nm laser line for excitation and collect the emission between 500-550 nm.

-

Acquire images, focusing on the cell membrane to visualize receptor localization.

-

-

Specificity Control (Blocking):

-

To confirm specific binding, pre-incubate a parallel set of cells with an excess of unlabeled naloxone (e.g., 10 µM) for 15-30 minutes before adding the this compound solution[3]. A significant reduction in fluorescence intensity indicates specific binding.

-

-

Receptor Internalization Assay:

-

After staining, add an opioid agonist (e.g., 10 µM DAMGO) to the cells.

-

Acquire time-lapse images to monitor the translocation of fluorescence from the plasma membrane to intracellular vesicles (endosomes) over 15-60 minutes.

-

Staining of Opioid Receptors in Brain Slices

This protocol is adapted for labeling opioid receptors in acute or fixed brain slices.

Materials:

-

This compound

-

Freshly prepared or fixed brain slices (30-50 µm thickness)

-

Artificial cerebrospinal fluid (aCSF) for live tissue or PBS for fixed tissue

-

Unlabeled naloxone

-

Mounting medium

-

Confocal microscope

Procedure:

-

Slice Preparation:

-

Prepare brain slices using a vibratome. For live imaging, keep slices in oxygenated aCSF. For fixed tissue, perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the slices.

-

-

Staining:

-

Washing:

-

Transfer the slices to fresh aCSF or PBS and wash for 10-20 minutes to remove unbound probe. For some applications with covalently binding probes, a wash with 10 µM naloxone can be performed to remove any reversibly bound fluorescent ligand[3].

-

-

Mounting:

-

Carefully mount the slices on a glass slide using an appropriate mounting medium.

-

-

Imaging:

-

Image the slices using a confocal microscope with settings appropriate for fluorescein.

-

-

Specificity Control:

-

Co-incubate slices with 100 nM this compound and 10 µM unlabeled naloxone. A significant decrease in fluorescence will confirm the specificity of the staining[3].

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

References

- 1. This compound | Fluorescent Receptor Probes | Tocris Bioscience [tocris.com]

- 2. Fluorescein-labeled naloxone binding to mu opioid receptors on live Chinese hamster ovary cells using confocal fluorescent microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Applications of Naloxone Fluorescein Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone (B1662785) fluorescein (B123965) acetate (B1210297) is a fluorescent derivative of naloxone, a potent and non-selective opioid receptor antagonist.[1][2] This fluorescent probe enables the visualization and quantification of opioid receptors on living cells using flow cytometry. Its ability to bind to mu (µ), delta (δ), and kappa (κ) opioid receptors makes it a valuable tool for studying receptor expression, trafficking, and for screening potential opioid receptor ligands.[3] These application notes provide detailed protocols for the use of naloxone fluorescein acetate in flow cytometry, including receptor binding assays, competitive inhibition studies, and data analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 790.84 g/mol | [1][4] |

| Molecular Formula | C₄₀H₃₄N₄O₈S·C₂H₄O₂ | [1] |

| Excitation Wavelength (λex) | ~492 nm | [1] |

| Emission Wavelength (λem) | ~517 nm | [1] |

| Solubility | Soluble to 0.50 mg/mL in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Key Applications in Flow Cytometry

-

Quantification of Opioid Receptor Expression: Determine the percentage of cells expressing opioid receptors and the relative receptor density on the cell surface.

-

Competitive Binding Assays: Evaluate the binding affinity of unlabeled test compounds (agonists or antagonists) by measuring their ability to displace this compound from the opioid receptors.

-

Receptor Trafficking Studies: Monitor the internalization and recycling of opioid receptors in response to agonist stimulation.

Experimental Protocols

Protocol 1: Direct Staining for Opioid Receptor Expression

This protocol describes the direct labeling of cells with this compound to determine the percentage of opioid receptor-positive cells.

Materials:

-

Cells expressing opioid receptors (e.g., CHO-K1 cells stably expressing the mu-opioid receptor)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash twice with cold PBS containing 1% BSA.

-

Resuspend cells in PBS with 1% BSA to a final concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Add this compound to the cell suspension at a final concentration of 10-50 nM.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with cold PBS with 1% BSA to remove unbound probe.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission detection (or equivalent for FITC).

-

Use unstained cells as a negative control to set the gate for fluorescence positivity.

-

Figure 1. Workflow for direct staining of opioid receptors.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with this compound for binding to opioid receptors.

Materials:

-

Same as Protocol 1

-

Unlabeled test compound

Procedure:

-

Cell Preparation:

-

Prepare cells as described in Protocol 1.

-

-

Competition Reaction:

-

In a series of tubes, add a fixed concentration of this compound (typically at its Kd, or a concentration that gives a robust signal).

-

Add increasing concentrations of the unlabeled test compound to the tubes.

-

Add the cell suspension to each tube.

-

Incubate for 60 minutes at 4°C in the dark.

-

-

Washing and Analysis:

-

Wash and analyze the cells by flow cytometry as described in Protocol 1.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of this compound (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.

-

Figure 2. Workflow for competitive binding assay.

Data Presentation

Quantitative data from competitive binding assays should be summarized in a table for easy comparison of the binding affinities of different compounds.

| Compound | Opioid Receptor Subtype | Ki (nM) | Reference |

| DAMGO | Mu (µ) | [Insert Value] | [5] |

| DPDPE | Delta (δ) | [Insert Value] | [5] |

| Dynorphin A (1-13)NH₂ | Kappa (κ) | [Insert Value] | [5] |

| Test Compound 1 | [Specify] | [Insert Value] | |

| Test Compound 2 | [Specify] | [Insert Value] |

Note: Specific Ki values for DAMGO, DPDPE, and Dynorphin A were mentioned as positive controls in a study but the exact values were not provided in the snippet. Researchers should refer to the original publication for these values.[5]

Signaling Pathway Visualization

Naloxone is an antagonist, meaning it blocks the action of opioid agonists. By binding to the opioid receptor, it prevents the downstream signaling cascade that is typically initiated by an agonist. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.

Figure 3. Antagonist action of naloxone on opioid receptor signaling.

Conclusion

This compound is a versatile tool for the study of opioid receptors using flow cytometry. The protocols provided here offer a starting point for researchers to quantify receptor expression and to characterize the binding of novel opioid receptor ligands. Careful optimization of staining conditions and controls is essential for obtaining reliable and reproducible data.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing Opioid Receptor Distribution: Application Notes and Protocols for Naloxone Fluorescein Acetate Staining

For Immediate Release

This document provides detailed application notes and protocols for the use of naloxone (B1662785) fluorescein (B123965) acetate (B1210297), a fluorescently labeled opioid receptor antagonist, for the visualization and characterization of opioid receptor expression in biological samples. This guide is intended for researchers, scientists, and drug development professionals working in neurobiology, pharmacology, and related fields.

Introduction

Naloxone is a potent and specific opioid receptor antagonist with high affinity for the mu-opioid receptor (MOR)[1]. By conjugating naloxone to a fluorescent molecule such as fluorescein acetate, it is possible to create a powerful tool for imaging the distribution of opioid receptors in live cells and tissue preparations[2][3]. Naloxone fluorescein acetate allows for the direct visualization of receptor populations, enabling studies on receptor trafficking, localization, and density. The protocol described herein is based on the principles of fluorescent ligand binding to its target receptor.

Principle of the Assay

The protocol is designed to label opioid receptors on the surface of live cells. This compound, when applied to cells expressing opioid receptors, will bind to these receptors. Unbound probe is then washed away, and the remaining fluorescence can be visualized using fluorescence microscopy. The specificity of the binding can be confirmed by competition assays, where the fluorescent signal is displaced by co-incubation with an excess of unlabeled naloxone.

Quantitative Data Summary

The following table summarizes key quantitative parameters for naloxone and its fluorescent derivatives, compiled from various studies. This data is crucial for designing and interpreting experiments.

| Parameter | Ligand | Value | Cell Type/System | Reference |

| Dissociation Constant (Kd) | Fluorescein-labeled Naloxone (FNAL) | 5.7 ± 1.4 nM | CHO cells expressing mu-opioid receptors | [4] |

| Association Rate Constant (kon) | Fluorescein-labeled Naloxone (FNAL) | (5.8 ± 0.5) x 105 M-1s-1 | CHO cells expressing mu-opioid receptors | [4] |

| Dissociation Rate Constant (koff) | Fluorescein-labeled Naloxone (FNAL) | (3.3 ± 0.6) x 10-3 s-1 | CHO cells expressing mu-opioid receptors | [4] |

| Inhibitory Constant (Ki) | 1-(N)-fluoresceinyl naltrexone (B1662487) thiosemicarbazone | 3 nM | Rat brain opioid receptors | [5] |

| Binding Affinity (KD) | [3H]-Naloxone | 18.75 nM | Amphibian spinal cord | [6] |

| Maximal Binding Capacity (Bmax) | [3H]-Naloxone | 2725 fmol/mg protein | Amphibian spinal cord | [6] |

| Working Concentration | Fluorescein-labeled Naloxone (FNAL) | 10-50 nM | CHO cells expressing mu-opioid receptors | [4] |

| Competition Concentration | Unlabeled Naloxone | 25 µM | CHO cells expressing mu-opioid receptors | [4] |

Experimental Protocols

Materials

-

This compound

-

Cell culture medium (e.g., DMEM, Neurobasal)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Unlabeled Naloxone hydrochloride (for competition assay)

-

Cells expressing opioid receptors (e.g., CHO-MOR, primary neurons)

-

Culture plates or chambered coverglass suitable for microscopy

-

Fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission ~492/517 nm)

Protocol for Staining of Live Cells

-

Cell Preparation:

-

Plate cells in a suitable vessel for microscopy (e.g., glass-bottom dish, chambered coverglass) and culture until they reach the desired confluency.

-

On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

-

Staining Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in pre-warmed cell culture medium or buffer to the desired final working concentration (a starting concentration of 10-50 nM is recommended based on studies with similar compounds)[4]. Protect the solution from light.

-

-

Staining Procedure:

-

Add the staining solution to the cells.

-

Incubate at 37°C for a predetermined time. An initial incubation time of 30-60 minutes can be tested.

-

For kinetic studies, image the cells at different time points during incubation.

-

-

Washing:

-

Remove the staining solution.

-

Gently wash the cells 2-3 times with pre-warmed PBS to remove unbound fluorescent probe.

-

-

Imaging:

-

Add fresh pre-warmed medium or PBS to the cells.

-

Visualize the cells using a fluorescence microscope with a filter set appropriate for fluorescein (e.g., FITC filter).

-

Capture images for analysis.

-

Protocol for Competition Assay (Specificity Control)

-

Prepare a co-incubation solution: Dilute the this compound to the working concentration in pre-warmed medium and add an excess of unlabeled naloxone (e.g., 25 µM)[4].

-

Incubate: Add the co-incubation solution to a parallel set of cells.

-

Follow steps 3-5 of the main staining protocol.

-

Analysis: A significant reduction in fluorescence intensity in the presence of unlabeled naloxone indicates specific binding of the fluorescent probe to opioid receptors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of naloxone and the experimental workflow for the staining protocol.

References

- 1. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Fluorescein-labeled naloxone binding to mu opioid receptors on live Chinese hamster ovary cells using confocal fluorescent microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological characterization of fluorescent opioid receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Live-Cell Imaging of Opioid Receptor Trafficking with Naloxone Fluorescein Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptors (GPCRs), including opioid receptors, are critical drug targets whose signaling and regulation are tightly controlled by their subcellular localization and dynamic movement, or trafficking.[1][2] Upon activation by an agonist, many opioid receptors undergo a process of desensitization, followed by endocytosis, where they are internalized from the cell surface into intracellular compartments.[3][4][5] Once internalized, receptors are sorted within endosomes to either be recycled back to the plasma membrane, leading to resensitization, or targeted for lysosomal degradation.[4][5] Understanding the kinetics and pathways of receptor trafficking is crucial for developing novel therapeutics with improved efficacy and reduced tolerance.

Fluorescent ligands are invaluable tools for visualizing and quantifying receptor dynamics in real-time within living cells.[6][7] Naloxone (B1662785) fluorescein (B123965) acetate (B1210297) is a fluorescent derivative of the non-selective opioid antagonist naloxone.[8] It allows for direct labeling and visualization of opioid receptors, enabling detailed studies of their membrane localization, binding kinetics, and trafficking pathways.[9] These application notes provide detailed protocols for using naloxone fluorescein acetate to perform live-cell imaging of opioid receptor trafficking.

Product Information: this compound

-

Description: A fluorescent opioid antagonist.[8]

-